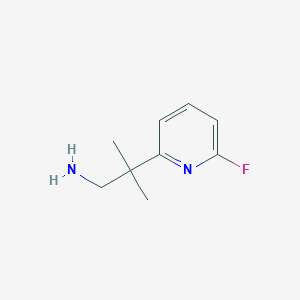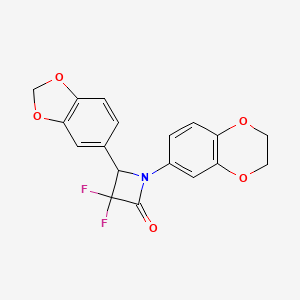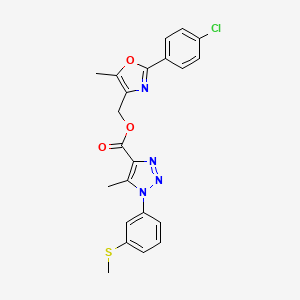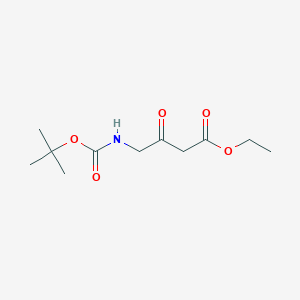
Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate, also known as PFE, is a chemical compound that has gained significant attention in scientific research. It is a synthetic molecule that belongs to the class of carbamates and has been found to possess various biological activities.
作用机制
The mechanism of action of Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins that promote inflammation. It also inhibits the activity of NF-κB and AP-1, which are transcription factors that regulate the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
实验室实验的优点和局限性
Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. It also has a high degree of purity, which ensures reproducibility of results. However, Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate has some limitations, including its limited solubility in water, which can make it challenging to use in certain experiments.
未来方向
There are several future directions for research on Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate. One potential area of research is the development of Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate-based drugs for the treatment of cancer and inflammation. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate. Additionally, future studies could focus on the optimization of the synthesis method to improve the yield and purity of Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate. Finally, research could be conducted to investigate the potential side effects of Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate and its safety for human use.
Conclusion
In conclusion, Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate is a synthetic compound that has gained significant attention in scientific research due to its various biological activities. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant effects, making it a potential therapeutic agent for cancer treatment. Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate inhibits the activity of various enzymes and transcription factors involved in inflammation and cancer, but its mechanism of action is not fully understood. Future research could focus on the development of Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate-based drugs, investigation of its molecular mechanisms, and optimization of the synthesis method.
合成方法
Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate can be synthesized through a multi-step reaction process involving the use of various reagents and solvents. The primary step involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 2-furylethylamine in the presence of a base to yield 2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethylamine. This intermediate product is then treated with ethyl chloroformate in the presence of a base to form Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate.
科学研究应用
Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate has been extensively studied for its various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has been found to inhibit the activity of various enzymes and transcription factors, including COX-2, NF-κB, and AP-1, which are involved in the regulation of inflammation and cancer. Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate has also been shown to induce apoptosis and cell cycle arrest in cancer cells, making it a potential therapeutic agent for cancer treatment.
属性
IUPAC Name |
phenyl N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO5S/c1-14-12-16(9-10-17(14)21)28(24,25)19(18-8-5-11-26-18)13-22-20(23)27-15-6-3-2-4-7-15/h2-12,19H,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHWCGNCTOAZIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)OC2=CC=CC=C2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide](/img/structure/B2661009.png)

![2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2661011.png)


![N-(4-chlorophenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2661014.png)


